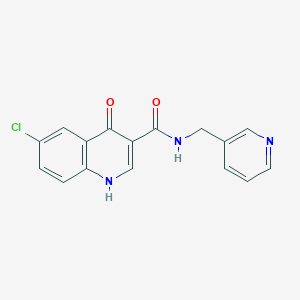

6-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide is a synthetic small molecule belonging to the quinoline carboxamide family. Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

Quinoline derivatives are synthesized through various methods. One common approach is the reaction of anilines with malonic acid equivalents . In the case of 6-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide, it is synthesized and characterized using FT-IR, NMR (1 H and 13 C), and high-resolution mass spectra (HRMS) .Molecular Structure Analysis

The molecular structure of 6-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide is characterized by the presence of a quinoline nucleus, which is a nitrogen-containing bicyclic compound . The structure also includes a chloro group, a hydroxy group, and a carboxamide group attached to the quinoline nucleus .Chemical Reactions Analysis

Quinoline derivatives, including 6-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide, exhibit various chemical reactions. They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .科学的研究の応用

Anticancer Agent Development

Quinoline derivatives have been extensively studied for their anticancer properties. The presence of a chloro group and a carboxamide linkage in the compound provides a scaffold that can be modified to target various cancer cell lines. For instance, derivatives of this compound have shown distinct antiproliferative activity against human epithelial colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines . This suggests its potential use in designing drugs for colorectal cancer treatment.

Synthetic Organic Chemistry

The quinoline core is a vital scaffold in synthetic organic chemistry. It serves as a building block for synthesizing a wide range of biologically active molecules. The compound’s structure allows for various functionalizations, which can lead to the development of new synthetic routes and methodologies .

Medicinal Chemistry

In medicinal chemistry, the compound’s quinoline scaffold is crucial for drug discovery. It can be used to synthesize compounds with a wide range of pharmacological activities. The hydroxy and carboxamide groups in particular may be essential for binding to biological targets, enhancing the compound’s medicinal value .

Molecular Docking Studies

The compound can be used in molecular docking studies to predict how it interacts with various enzymes and receptors. This is particularly useful in the early stages of drug development, where understanding the interaction at the molecular level can inform the design of more effective drugs .

Industrial Applications

While the primary focus of this compound is in pharmaceuticals, its unique properties may also lend itself to industrial applications. For example, its derivatives could be used as intermediates in the synthesis of dyes, agrochemicals, and other industrial chemicals .

Pharmacological Research

The compound’s ability to be modified makes it a valuable tool in pharmacological research. By altering its structure, researchers can study the effects of different functional groups on biological activity and pharmacokinetics. This can lead to the discovery of new therapeutic agents with optimized properties .

将来の方向性

The future directions for the research and development of 6-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide and similar compounds involve the synthesis of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . There is also a focus on understanding the current status of the quinoline nucleus in medicinal chemistry research .

特性

IUPAC Name |

6-chloro-4-oxo-N-(pyridin-3-ylmethyl)-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2/c17-11-3-4-14-12(6-11)15(21)13(9-19-14)16(22)20-8-10-2-1-5-18-7-10/h1-7,9H,8H2,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTJHCFYPEPKFJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,6-difluorobenzoyl)oxy]-N-[(Z)-1-(1,3-thiazol-2-yl)ethylidene]amine](/img/structure/B2935885.png)

![6-Cyclopropyl-2-(methylsulfanyl)-4-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine-1-carbonyl)pyridine-3-carbonitrile](/img/structure/B2935893.png)

![[3-Amino-5-[(2-chlorophenyl)amino]-4-(phenylsulfonyl)thien-2-yl](4-methoxyphenyl)methanone](/img/structure/B2935898.png)

![Ethyl 4-[(2-amino-6-chloropyrimidin-4-yl)amino]benzoate](/img/structure/B2935902.png)